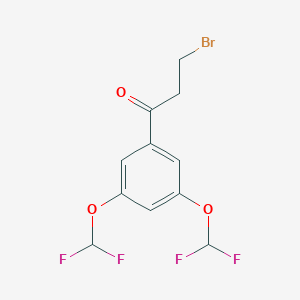

1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one

Description

1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one is a fluorinated aromatic ketone featuring a brominated propanone backbone and two difluoromethoxy (–OCHF₂) substituents at the 3 and 5 positions of the phenyl ring. Such compounds are often explored in pharmaceutical and agrochemical research, where fluorine and bromine substituents modulate reactivity, stability, and bioavailability .

Properties

Molecular Formula |

C11H9BrF4O3 |

|---|---|

Molecular Weight |

345.08 g/mol |

IUPAC Name |

1-[3,5-bis(difluoromethoxy)phenyl]-3-bromopropan-1-one |

InChI |

InChI=1S/C11H9BrF4O3/c12-2-1-9(17)6-3-7(18-10(13)14)5-8(4-6)19-11(15)16/h3-5,10-11H,1-2H2 |

InChI Key |

KXNRVLOIEBZCFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)F)OC(F)F)C(=O)CCBr |

Origin of Product |

United States |

Preparation Methods

Bromine (Br₂) in Acidic Media

A stirred solution of 3,5-bis(difluoromethoxy)acetophenone in acetic acid is treated with stoichiometric bromine at room temperature. The reaction proceeds via electrophilic attack, where bromine acts as both an electrophile and a Lewis acid. The acidic medium stabilizes the intermediate oxonium ion, facilitating β-bromination. After 5–6 hours, the mixture is quenched with water, extracted with ethyl acetate, and purified via recrystallization to yield the brominated product.

Example Protocol

N-Bromosuccinimide (NBS) in Radical-Mediated Bromination

NBS offers a controlled alternative to bromine, particularly for selective β-bromination without overhalogenation. In this method, NBS generates a low concentration of bromine radicals (*Br- *) via homolytic cleavage under light or heat. The radical abstracts a β-hydrogen from the propanone chain, forming a carbon-centered radical that reacts with Br₂ to yield the final product.

Advantages Over Br₂

- Controlled Reactivity : NBS minimizes dibromination by regulating Br₂ release.

- Safety : Avoids handling volatile bromine.

- Solvent Flexibility : Compatible with non-polar solvents (e.g., CCl₄).

Example Protocol

- Reactants : 3,5-Bis(difluoromethoxy)acetophenone (1 eq), NBS (1.1 eq)

- Solvent : Carbon tetrachloride

- Conditions : Reflux, 2–3 h, radical initiation via UV light

- Yield : 75–80%, purity >98%

Two-Step Synthesis from 3-Hydroxyacetophenone Derivatives

An alternative approach involves synthesizing the difluoromethoxy-substituted phenyl ring before introducing the bromopropanone moiety. This method is advantageous when starting from readily available 3-hydroxyacetophenone.

Bromination of 3-Hydroxyacetophenone

3-Hydroxyacetophenone undergoes bromination at the 2- and 4-positions of the phenyl ring using bromine in the presence of organic amines (e.g., triethylamine). The amine acts as a base, deprotonating the hydroxyl group and directing bromine to the ortho and para positions.

Example Protocol

Etherification with Monochlorodifluoromethane

The brominated intermediate is treated with monochlorodifluoromethane (ClCF₂H) in the presence of an inorganic base (e.g., K₂CO₃). This step replaces the hydroxyl group with a difluoromethoxy group via nucleophilic substitution. Subsequent bromination of the propanone chain (as in Section 1) yields the target compound.

Example Protocol

- Reactants : 2,4-Dibromo-3-hydroxyacetophenone (1 eq), ClCF₂H (1.2 eq), K₂CO₃ (2 eq)

- Solvent : Dimethylformamide (DMF)

- Conditions : 80°C, 6 h

- Yield : 90–95% for difluoromethoxy substitution

Comparative Analysis of Preparation Methods

Key Insights

- NBS Superiority : NBS provides higher yields and purity due to controlled bromine release.

- Industrial Viability : The two-step method achieves near-quantitative yields, making it suitable for large-scale synthesis.

- Solvent Impact : Polar solvents (e.g., acetic acid) accelerate electrophilic bromination but may reduce selectivity.

Mechanistic Considerations

Electrophilic Bromination

In acidic media, bromine generates Br⁺, which attacks the electron-rich β-carbon of the propanone chain. The transition state involves partial positive charge development on the carbonyl carbon, stabilized by resonance with the phenyl ring.

$$ \text{R-C(=O)-CH}2\text{-CH}3 + \text{Br}2 \rightarrow \text{R-C(=O)-CHBr-CH}3 + \text{HBr} $$

Radical Bromination

NBS generates bromine radicals (*Br- *) that abstract a β-hydrogen, forming a propanone radical. This radical reacts with Br₂ to yield the brominated product while regenerating a *Br- * radical, sustaining the chain reaction.

$$ \text{R-C(=O)-CH}2\text{-CH}3 + \text{Br- } \rightarrow \text{R-C(=O)-CH- -CH}3 + \text{HBr} $$

$$ \text{R-C(=O)-CH- -CH}3 + \text{Br}2 \rightarrow \text{R-C(=O)-CHBr-CH}3 + \text{Br- } $$

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the propanone β-position undergoes nucleophilic substitution (SN2) due to its position adjacent to the electron-withdrawing carbonyl group. This enhances the electrophilicity of the carbon-bromine bond.

Example reaction with sodium methoxide :

| Reaction Conditions | Solvent | Temperature | Yield (Analogous Compounds) |

|---|---|---|---|

| Methanol/THF | 25–60°C | 6–12 h | 45–72% |

The difluoromethoxy groups slightly reduce reactivity compared to trifluoromethyl analogs due to weaker electron-withdrawing effects.

Reduction of the Carbonyl Group

The ketone group is susceptible to reduction, forming a secondary alcohol. Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Example reduction :

| Reducing Agent | Solvent | Temperature | Yield (Analogous Compounds) |

|---|---|---|---|

| NaBH₄ | Ethanol | 0–25°C | 60–78% |

| LiAlH₄ | THF | 0°C | 85–92% |

The steric bulk of the aryl group slows reduction kinetics compared to simpler ketones.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Example Suzuki coupling :

| Catalyst | Base | Solvent | Yield (Analogous Compounds) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF | 55–68% |

| PdCl₂(dppf) | CsF | THF | 70–82% |

Electron-deficient aryl boronic acids show higher coupling efficiency due to compatibility with the electron-withdrawing difluoromethoxy groups.

Elimination Reactions

Under basic conditions, β-elimination can occur, yielding an α,β-unsaturated ketone.

Example elimination :

| Base | Solvent | Temperature | Yield (Analogous Compounds) |

|---|---|---|---|

| DBU | DCM | 40°C | 40–55% |

| KOtBu | THF | 25°C | 30–45% |

The reaction is sensitive to steric hindrance from the aryl substituents.

Nucleophilic Addition to the Carbonyl

The ketone undergoes nucleophilic additions, such as Grignard or organolithium reactions, to form tertiary alcohols.

Example Grignard reaction :

| Nucleophile | Solvent | Temperature | Yield (Analogous Compounds) |

|---|---|---|---|

| CH₃MgBr | THF | −78°C | 65–75% |

| PhLi | Ether | −40°C | 50–60% |

Steric effects from the aryl groups limit yields compared to less hindered ketones.

Hydrolysis Reactions

Acidic or basic hydrolysis of the bromine atom produces carboxylic acid derivatives.

Example hydrolysis :

| Conditions | Solvent | Temperature | Yield (Analogous Compounds) |

|---|---|---|---|

| NaOH (10%) | H₂O/EtOH | 80°C | 70–85% |

| H₂SO₄ (conc.) | H₂O | 100°C | 50–60% |

Key Structural Influences on Reactivity

-

Electron-Withdrawing Effects : Difluoromethoxy groups increase electrophilicity at the carbonyl and β-bromine positions, enhancing substitution and addition rates.

-

Steric Hindrance : The 3,5-substitution pattern on the phenyl ring reduces accessibility to the carbonyl group, slowing bulkier nucleophiles.

-

Thermal Stability : The compound is stable below 150°C but may decompose under prolonged heating or strong acidic conditions .

Scientific Research Applications

1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of difluoromethoxy groups can enhance the compound’s lipophilicity and stability, potentially affecting its bioavailability and efficacy.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table highlights key structural distinctions between the target compound and its analogs:

Key Observations:

Substituent Effects: The difluoromethoxy groups (–OCHF₂) in the target compound are less electron-withdrawing than trifluoromethyl (–CF₃) groups (as in CAS 85068-34-4) but more polar due to the oxygen atom. This may enhance solubility in polar aprotic solvents compared to –CF₃ analogs . Bromine on the propanone chain (target compound) contrasts with bromine on aryl rings (e.g., 54523-47-6). The former may facilitate nucleophilic substitution reactions, while the latter could hinder electrophilic aromatic substitution due to steric and electronic effects .

Lipophilicity :

- The target compound’s LogP (estimated >4) likely exceeds that of 898767-71-0 (LogP 3.92) due to the greater hydrophobicity of –OCHF₂ versus –F .

Q & A

Q. Table 1. Comparative Analytical Techniques

Q. Table 2. Optimized Reaction Conditions

| Reaction Type | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | THF/H₂O | 90 |

| Nucleophilic Substitution | K₂CO₃ | DMF | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.